N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001313
InChI: InChI=1S/C19H20N2O2/c1-14-11-16-5-3-4-6-18(16)21(14)13-19(22)20-12-15-7-9-17(23-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC15001313

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-(2-methylindol-1-yl)acetamide
Standard InChI InChI=1S/C19H20N2O2/c1-14-11-16-5-3-4-6-18(16)21(14)13-19(22)20-12-15-7-9-17(23-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,20,22)
Standard InChI Key DNFYFAILPWGUHK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide (IUPAC name: N-[(4-methoxyphenyl)methyl]-2-(2-methylindol-1-yl)acetamide) is characterized by a hybrid architecture combining indole and benzyl pharmacophores. Its molecular formula is C₁₉H₂₀N₂O₂, with a molecular weight of 308.4 g/mol. Key structural features include:

  • A 2-methylindole moiety linked via an acetamide bridge to a 4-methoxybenzyl group.

  • Planar indole core with methyl substitution at position 2, enhancing steric and electronic interactions.

  • Methoxy group at the para position of the benzyl ring, influencing lipophilicity and hydrogen-bonding capacity.

The compound’s SMILES notation (CC1=CC2=CC=CC=C2N1CC(=O)NCC3=CC=C(C=C3)OC) and InChIKey (DNFYFAILPWGUHK-UHFFFAOYSA-N) provide precise stereochemical details.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₂
Molecular Weight308.4 g/mol
logP (Predicted)~2.8 (moderate lipophilicity)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area58.2 Ų

Data derived from PubChem and VulcanChem indicate balanced solubility and permeability, suggesting potential bioavailability.

Synthesis and Structural Optimization

The synthesis of N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide involves multi-step organic reactions. A representative pathway includes:

  • Indole Core Formation: Fischer indole synthesis using phenylhydrazine and methyl-substituted ketones under acidic conditions to yield 2-methylindole.

  • Acetamide Bridging: Reaction of 2-methylindole with chloroacetyl chloride in the presence of triethylamine, followed by coupling with 4-methoxybenzylamine.

  • Purification: Column chromatography or recrystallization to isolate the final product .

Comparative studies highlight that introducing the 4-methoxybenzyl group enhances metabolic stability compared to unsubstituted benzyl analogs .

CompoundTubulin IC₅₀ (μM)Antibacterial MIC (μg/mL)
N-(4-Methoxybenzyl)-2-(2-methylindolyl)Not reportedNot reported
Compound 7d 0.52
4-Methoxy-2-methyl-1-benzylindole 16–32

Structure-Activity Relationships (SAR)

  • Indole Substitution: Methyl at position 2 improves metabolic stability and tubulin binding affinity .

  • Benzyl Methoxy Group: Para-methoxy enhances electron-donating effects, optimizing interactions with hydrophobic enzyme pockets.

  • Acetamide Linker: Flexibility of the bridge allows conformational adaptation to target sites .

Removal of the methoxy group (e.g., N-benzyl-2-(2-methylindolyl)acetamide) reduces potency by 3–5 fold in antiproliferative assays .

Future Directions and Challenges

  • Target Identification: Proteomic studies to map binding partners beyond tubulin.

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity.

  • Analog Development: Introducing halogens or heterocycles at the benzyl ring to modulate selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator